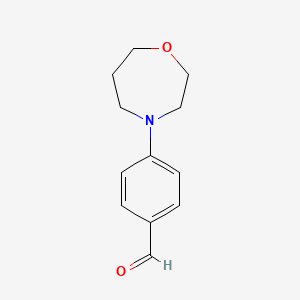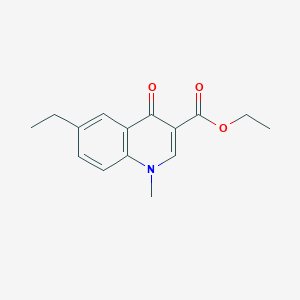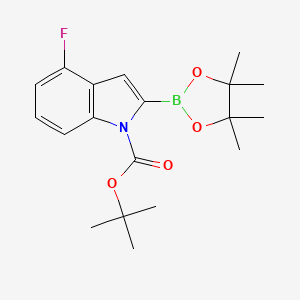![molecular formula C20H32N2 B12502587 1-[(4-Ethylphenyl)methyl]-4-(2-methylcyclohexyl)piperazine](/img/structure/B12502587.png)
1-[(4-Ethylphenyl)methyl]-4-(2-methylcyclohexyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Ethylphenyl)methyl]-4-(2-methylcyclohexyl)piperazine is a synthetic organic compound belonging to the piperazine class Piperazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
The synthesis of 1-[(4-Ethylphenyl)methyl]-4-(2-methylcyclohexyl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired piperazine derivative. Industrial production methods may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[(4-Ethylphenyl)methyl]-4-(2-methylcyclohexyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the piperazine ring. Common reagents for these reactions include alkyl halides and amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Wissenschaftliche Forschungsanwendungen
1-[(4-Ethylphenyl)methyl]-4-(2-methylcyclohexyl)piperazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s biological activity makes it a candidate for studying receptor interactions and enzyme inhibition.
Medicine: Piperazine derivatives are often explored for their potential therapeutic effects, including antimicrobial, antipsychotic, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 1-[(4-Ethylphenyl)methyl]-4-(2-methylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-[(4-Ethylphenyl)methyl]-4-(2-methylcyclohexyl)piperazine can be compared with other piperazine derivatives, such as:
1-Methyl-4-(4-methylcyclohexyl)piperazine: This compound has a similar structure but with a methyl group instead of an ethyl group on the phenyl ring.
1-Methyl-4-(phenylacetyl)piperazine: This derivative features a phenylacetyl group instead of the ethylphenylmethyl group.
1-Methyl-4-(4-nitrobenzoyl)piperazine: This compound contains a nitrobenzoyl group, which significantly alters its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other piperazine derivatives.
Eigenschaften
Molekularformel |
C20H32N2 |
|---|---|
Molekulargewicht |
300.5 g/mol |
IUPAC-Name |
1-[(4-ethylphenyl)methyl]-4-(2-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C20H32N2/c1-3-18-8-10-19(11-9-18)16-21-12-14-22(15-13-21)20-7-5-4-6-17(20)2/h8-11,17,20H,3-7,12-16H2,1-2H3 |
InChI-Schlüssel |
IOSGVSNXYJVSHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C3CCCCC3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chlorophenyl)-N-methyl-2-[(6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12502504.png)
![N-[1-(3-fluoropropyl)azetidin-3-yl]-6-[8-methyl-7-(2,2,2-trifluoroethyl)-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinolin-6-yl]pyridin-3-amine](/img/structure/B12502505.png)
![N-hydroxy-3'-methyl-2a',3',4',5'-tetrahydro-2'H,4H-spiro[cyclohexane-1,1'-cyclopenta[ij][1,3]dioxolo[4,5-g]isoquinolin]-4-imine](/img/structure/B12502507.png)
![2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12502508.png)
![2-[(3-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12502511.png)


![N-{[4-ethyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12502532.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,4-dichlorophenyl)carbonyl]amino}benzoate](/img/structure/B12502548.png)
![N~2~-(3,4-dimethylphenyl)-N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12502550.png)

![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-ethylphenyl)benzamide](/img/structure/B12502572.png)


